Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Overview
Description
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a boronate ester group, makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate typically involves the reaction of 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The scalability of this process makes it suitable for large-scale production required in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.
Scientific Research Applications
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group also allows for the formation of stable complexes with biomolecules, making it useful in biological applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is unique due to its specific structure, which includes both a boronic ester and an ester group. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its stability and reactivity also make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)12-21-14-10-8-13(9-11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPZRWCEAZXEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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